molecular formula C13H20ClNO3 B589015 Salbutamon-d9 Hydrochloride CAS No. 1346605-08-0

Salbutamon-d9 Hydrochloride

Cat. No.: B589015
CAS No.: 1346605-08-0
M. Wt: 282.812
InChI Key: OFWSQQUAGFEQOV-KYRNGWDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salbutamon-d9 Hydrochloride is a stable isotope-labeled compound, specifically a deuterated form of Salbutamol (also known as Albuterol). It is used primarily in research and analytical applications. The compound is characterized by the presence of nine deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salbutamon-d9 Hydrochloride typically involves the deuteration of Salbutamol. One common method starts with the precursor 4-hydroxyacetophenone, which undergoes chloromethylation with formaldehyde in concentrated hydrochloric acid. This intermediate is then subjected to a series of reactions, including acylation, bromination, and amination, to introduce the deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Salbutamon-d9 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Salbutamon-d9 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Salbutamon-d9 Hydrochloride, like Salbutamol, acts as a beta-2 adrenergic receptor agonist. It binds to beta-2 receptors on airway smooth muscle cells, leading to the activation of adenylate cyclase. This increases the levels of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A. The activation of protein kinase A results in the relaxation of smooth muscle cells, leading to bronchodilation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Salbutamol-d9 Hydrochloride can be achieved by introducing deuterium at the appropriate positions of the Salbutamol molecule. This can be done by using deuterated reagents in the synthesis pathway.", "Starting Materials": [ "Salbutamol", "Deuterated reagents" ], "Reaction": [ "The first step is the protection of the hydroxyl group on the Salbutamol molecule.", "This is followed by the introduction of deuterium at the appropriate positions using deuterated reagents.", "The protected Salbutamol-d9 is then deprotected to obtain Salbutamol-d9.", "Finally, Salbutamol-d9 is reacted with hydrochloric acid to obtain Salbutamol-d9 Hydrochloride." ] }

CAS No.

1346605-08-0

Molecular Formula

C13H20ClNO3

Molecular Weight

282.812

IUPAC Name

2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H/i1D3,2D3,3D3;

InChI Key

OFWSQQUAGFEQOV-KYRNGWDOSA-N

SMILES

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl

Synonyms

2-[(1,1-Dimethylethyl-d9)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone Hydrochloride; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.